Selonsertib

Vue d'ensemble

Description

Selonsertib est un inhibiteur de la kinase 1 régulatrice du signal d'apoptose (ASK1), une kinase sérine/thréonine impliquée dans diverses réponses au stress cellulaire. Il a montré un potentiel thérapeutique pour le traitement des maladies fibrotiques, notamment la stéatohépatite non alcoolique (NASH) et la néphropathie diabétique .

Mécanisme D'action

Target of Action

Selonsertib is a first-in-class inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1) . ASK1 is a serine/threonine signaling kinase that is regulated by its direct interaction with thioredoxin, a redox-responsive protein . It plays a crucial role in various cellular responses, including apoptosis, inflammation, and differentiation under normal conditions .

Mode of Action

This compound selectively inhibits ASK1, thereby preventing the activation of downstream signaling pathways that lead to inflammation and fibrosis . By inhibiting ASK1, this compound can potentially reduce the pathological stimuli that lead to various diseases, including fibrotic diseases .

Biochemical Pathways

This compound acts on the ASK1-JNK-DRP1 pathway . In the context of liver failure, for example, it attenuates JNK-mediated DRP1 mitochondrial translocation, thereby rescuing mitochondrial damage in macrophages . This action leads to a reduction in the release of inflammatory cytokines from macrophages .

Pharmacokinetics

This compound is rapidly absorbed and exhibits dose-proportional pharmacokinetics . It is well-tolerated, and its pharmacokinetic profile supports once-daily dosing without regard to food . Renal excretion is a minor pathway of this compound elimination . The half maximal effective concentration (EC50) of this compound in human whole blood was determined to be 56 ng/mL .

Result of Action

The inhibition of ASK1 by this compound leads to a reduction in inflammation and fibrosis, making it a potential therapeutic agent for diseases such as non-alcoholic steatohepatitis (NASH) and diabetic kidney disease . In the context of acute liver failure (ALF), this compound has been shown to significantly ameliorate ALF, as determined by reduced hepatic necrosis and serum alanine aminotransferase, aspartate aminotransferase, and inflammatory cytokine levels .

Action Environment

For instance, in the context of ALF, this compound is only effective early after administration . This suggests that the timing of drug administration, which can be influenced by various environmental factors, may play a role in the efficacy of this compound.

Analyse Biochimique

Biochemical Properties

Selonsertib plays a significant role in biochemical reactions by interacting with ASK1, a serine/threonine signaling kinase . ASK1 is regulated by its direct interaction with thioredoxin, a redox-responsive protein . This compound inhibits ASK1, thereby potentially modulating fibrotic diseases .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits inflammatory cytokines and NO production by suppressing phosphorylated ASK1 in the LPS-stimulated microglial cell line, BV2 cells . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of ASK1 . This interaction leads to a decrease in the activation and mitochondrial translocation of JNK and DRP1 . This, in turn, rescues mitochondrial damage in macrophages, which may contribute to its therapeutic potential for early acute liver failure (ALF) patients .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a rapid absorption with dose-proportional pharmacokinetics . It has been shown to be well-tolerated, with adverse events generally being mild to moderate . The half maximal effective concentration (EC50) in human whole blood was determined to be 56 ng/mL .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages

Metabolic Pathways

This compound is primarily eliminated by metabolism via multiple metabolic pathways, including oxidation, N-dealkylation, hydrolysis, sulfation, and glucuronidation . This suggests that it interacts with various enzymes and cofactors in these metabolic pathways .

Transport and Distribution

This compound is rapidly and effectively absorbed into the systemic circulation after oral treatment . Its distribution to the brain is limited, suggesting that it may interact with certain transporters or binding proteins .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du selonsertib implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage subséquentDes conditions réactionnelles spécifiques, telles que la température, le solvant et les catalyseurs, sont optimisées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais elle est mise à l'échelle pour répondre aux besoins commerciaux. Cela implique l'utilisation de réacteurs à grande échelle, de procédés à flux continu et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions

Le selonsertib subit diverses réactions chimiques, notamment :

Oxydation : Les transformations oxydantes peuvent modifier les groupes fonctionnels de la molécule.

Réduction : Les réactions de réduction peuvent modifier l'état d'oxydation de certains atomes dans le composé.

Substitution : Les réactions de substitution peuvent remplacer des atomes ou des groupes spécifiques par d'autres, ce qui peut modifier l'activité du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le pH et le choix du solvant sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire des analogues avec différents groupes fonctionnels .

Applications De Recherche Scientifique

Chimie

En chimie, le selonsertib est utilisé comme composé outil pour étudier l'inhibition de la kinase 1 régulatrice du signal d'apoptose et ses effets en aval sur les voies de signalisation cellulaire .

Biologie

En recherche biologique, le this compound est utilisé pour étudier le rôle de la kinase 1 régulatrice du signal d'apoptose dans divers processus cellulaires, notamment l'apoptose, l'inflammation et les réponses au stress oxydatif .

Médecine

En médecine, le this compound a été étudié pour son potentiel thérapeutique dans le traitement des maladies fibrotiques, telles que la stéatohépatite non alcoolique et la néphropathie diabétique. Des essais cliniques ont évalué sa sécurité, sa tolérance et son efficacité dans ces conditions .

Industrie

Dans l'industrie pharmaceutique, le this compound sert de composé chef de file pour le développement de nouveaux médicaments ciblant la kinase 1 régulatrice du signal d'apoptose. Son mécanisme d'action unique en fait un candidat précieux pour le développement futur de médicaments .

Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement la kinase 1 régulatrice du signal d'apoptose, un régulateur clé des réponses au stress cellulaire. En se liant au site actif de la kinase, le this compound empêche son activation et la phosphorylation subséquente des cibles en aval, telles que la kinase N-terminale c-Jun et la protéine kinase activée en aval des mitogènes p38. Cette inhibition réduit l'apoptose, l'inflammation et la fibrose dans divers tissus .

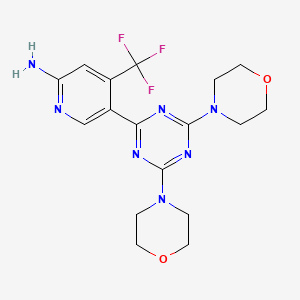

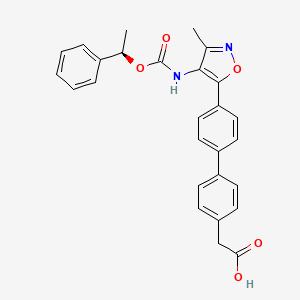

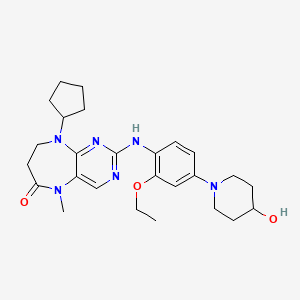

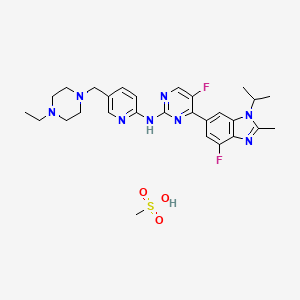

Comparaison Avec Des Composés Similaires

Composés similaires

GS-4997 : Un autre inhibiteur de la kinase 1 régulatrice du signal d'apoptose avec un potentiel thérapeutique similaire.

Inhibiteurs de l'ASK1 : Autres composés ciblant la kinase 1 régulatrice du signal d'apoptose, tels que certains inhibiteurs de petites molécules.

Unicité

Le selonsertib se distingue par sa haute sélectivité pour la kinase 1 régulatrice du signal d'apoptose et son profil pharmacocinétique favorable, qui permet une administration quotidienne sans tenir compte de la prise alimentaire. Son mécanisme d'action unique et son potentiel thérapeutique en font un candidat prometteur pour le traitement des maladies fibrotiques .

Propriétés

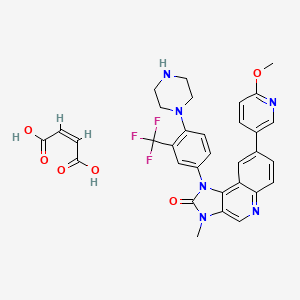

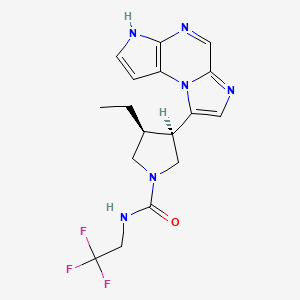

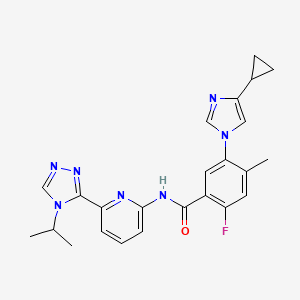

IUPAC Name |

5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN7O/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDDLAAKOYYGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448428-04-3 | |

| Record name | Selonsertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selonsertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyrid-2-yl)-4-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELONSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3988A2TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.